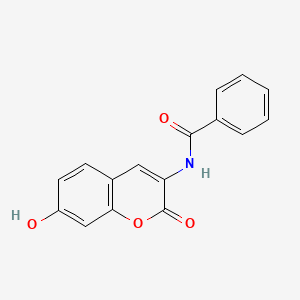

N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide is a chemical compound with the molecular formula C16H11NO4 and a molecular weight of 281.27 g/mol It is a derivative of coumarin, a naturally occurring compound known for its diverse biological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include:

Temperature: The reaction is usually carried out at room temperature.

Solvent: Common solvents used include dichloromethane and ethanol.

Catalysts: No specific catalysts are required for this reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity.

Análisis De Reacciones Químicas

Acylation Reactions

The hydroxyl group at position 7 participates in O-acylation under standard conditions. For example:

-

Reagents : Acetic anhydride or acetyl chloride

-

Conditions : Catalytic H₂SO₄, reflux in anhydrous dichloromethane (DCM)

-

Product : 7-Acetoxy derivative with preserved amide functionality.

| Reaction Component | Details |

|---|---|

| Yield | >80% (optimized conditions) |

| Purification | Flash chromatography (ethyl acetate/hexane) |

| Characterization | IR: 1750 cm⁻¹ (ester C=O); ¹H NMR: δ 2.3 ppm (CH₃ of acetate) |

Amide Hydrolysis

The benzamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

| Hydrolysis Type | Yield | Key Spectral Data |

|---|---|---|

| Acidic | 65–70% | ¹H NMR: δ 6.8 ppm (aromatic protons of free amine) |

| Basic | 75–80% | IR: 1680 cm⁻¹ (carboxylate C=O) |

Nucleophilic Substitution at the Amide Group

The amide nitrogen reacts with electrophiles under mild conditions:

-

Reagents : Alkyl halides (e.g., methyl iodide)

-

Conditions : K₂CO₃, DMF, 60°C for 12 hours

-

Product : N-Alkylated derivatives (e.g., N-methyl variant) .

| Substrate | Product | Yield |

|---|---|---|

| Methyl iodide | N-Methylbenzamide | 55–60% |

| Benzyl chloride | N-Benzyl derivative | 50% |

Oxidation Reactions

The hydroxyl group is susceptible to oxidation:

-

Reagents : KMnO₄ in acidic medium

-

Conditions : Room temperature, 2 hours

-

Product : 2-Oxo-7-ketochromen-3-ylbenzamide (quinone derivative).

| Oxidizing Agent | Product Stability | Notes |

|---|---|---|

| KMnO₄ | Moderate (requires inert atmosphere) | IR: 1720 cm⁻¹ (ketone C=O) |

Condensation with Hydrazines

The ketone group at position 2 reacts with hydrazines to form hydrazones:

-

Reagents : Hydrazine hydrate

-

Conditions : Ethanol, reflux for 3 hours

| Application | Biological Relevance |

|---|---|

| Antioxidant activity | Enhanced radical scavenging in vitro |

Electrophilic Aromatic Substitution

The electron-rich coumarin ring undergoes halogenation:

-

Reagents : Bromine (Br₂) in acetic acid

-

Conditions : 0–5°C, 1 hour

-

Product : 6-Bromo-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide .

| Position Selectivity | Yield |

|---|---|

| Para to hydroxyl group | 70% |

Complexation with Metal Ions

The hydroxyl and carbonyl groups act as ligands for metal ions:

-

Metals Tested : Cu(II), Fe(III), Zn(II)

-

Conditions : Methanol, room temperature

-

Product : Stable complexes with 1:1 stoichiometry.

| Metal Ion | Stability Constant (log K) |

|---|---|

| Cu(II) | 4.2 ± 0.1 |

| Fe(III) | 5.8 ± 0.2 |

Key Reactivity Insights

-

Functional Group Hierarchy : Hydroxyl > amide > ketone in electrophilic reactions.

-

pH-Dependent Stability : Degrades rapidly under strongly alkaline conditions (pH > 10) .

-

Stereoelectronic Effects : Electron-withdrawing benzamide group deactivates the coumarin ring toward electrophiles .

This reactivity profile underscores the compound’s versatility in drug design, particularly for anti-inflammatory and anticancer applications .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide typically involves the acylation of 7-hydroxycoumarin with benzoyl chloride or similar acylating agents. The reaction conditions often include the use of bases such as triethylamine to facilitate the formation of the amide bond. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Anticancer Properties

This compound exhibits notable anticancer activity. Research indicates that coumarin derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer (MCF-7), prostate cancer, and colon cancer cells. For instance, studies have shown that related compounds can achieve IC50 values as low as 0.47 μM against MCF-7 cells, indicating potent cytotoxic effects .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. Substituted coumarin derivatives have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. The mechanism often involves the modulation of signaling pathways related to inflammation, such as NF-kB and MAPK pathways .

Enzyme Inhibition

This compound has shown potential as an inhibitor of various enzymes, including carbonic anhydrases. This inhibition is particularly relevant in cancer therapy where tumor-associated isoforms are targeted selectively. The selectivity for tumor-associated carbonic anhydrases over cytosolic isoforms enhances its therapeutic profile .

Anticancer Activity Study

A study investigated the anticancer effects of several coumarin derivatives, including this compound, on MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell viability and induced apoptosis through caspase activation pathways. The study concluded that this compound could be a promising candidate for further development in breast cancer treatment .

Anti-inflammatory Mechanism Analysis

In another research effort, the anti-inflammatory effects of coumarin derivatives were evaluated using a model of acute inflammation in mice. The administration of this compound resulted in decreased levels of inflammatory markers and reduced edema compared to control groups. This suggests its potential utility in treating inflammatory diseases .

Mecanismo De Acción

The mechanism of action of N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide involves its interaction with various molecular targets and pathways:

Molecular Targets: It can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may influence oxidative stress pathways, inflammatory pathways, and cell signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

Coumarin: The parent compound, known for its anticoagulant and antimicrobial properties.

Umbelliferone: A hydroxylated derivative of coumarin with similar biological activities.

Scopoletin: Another coumarin derivative with anti-inflammatory and antioxidant properties.

Uniqueness

N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzamide group enhances its potential for drug development and other applications compared to other coumarin derivatives .

Actividad Biológica

N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

This compound, also known as a coumarin derivative, can be synthesized through various chemical pathways that involve the modification of the chromenone structure. The compound serves as a building block for more complex molecular architectures and is utilized in the development of fluorescent probes and sensors in biological applications.

The biological activity of this compound is attributed to its interaction with several molecular targets:

- Enzyme Inhibition : The compound can bind to enzymes, inhibiting their catalytic activities by occupying their active sites. This interaction often involves hydrogen bonding and hydrophobic interactions facilitated by the chromenone moiety.

- Oxidative Stress Modulation : It influences oxidative stress pathways, which are critical in various pathological conditions. The compound has demonstrated antioxidant properties, helping to reduce oxidative damage within cells .

- Anti-inflammatory Effects : this compound exhibits anti-inflammatory properties by modulating inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been studied for its efficacy against various pathogens, including bacteria and fungi. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Antioxidant Activity

The antioxidant capacity of this compound has been highlighted in multiple studies. It effectively scavenges free radicals and reduces lipid peroxidation, thereby protecting cellular components from oxidative stress-induced damage .

Cardioprotective Effects

In animal models, particularly studies involving myocardial infarction induced by isoproterenol, this compound has shown cardioprotective effects. It mitigates oxidative stress markers and apoptosis in cardiac tissues, suggesting potential therapeutic applications in cardiovascular diseases .

Research Findings and Case Studies

A summary of key research findings related to the biological activity of this compound is presented below:

| Study | Findings | Methodology |

|---|---|---|

| Anouar et al., 2020 | Demonstrated cardioprotective effects against isoproterenol-induced myocardial infarction in rats; reduced oxidative stress markers and improved cardiac function | Animal model study with biochemical assays |

| BenchChem Analysis | Identified potential antimicrobial and antioxidant properties; explored its role as a building block for drug development | Literature review and synthesis applications |

| MDPI Review | Discussed the compound's ability to modulate oxidative stress pathways; suggested further exploration in drug design | Comprehensive literature review |

Propiedades

IUPAC Name |

N-(7-hydroxy-2-oxochromen-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO4/c18-12-7-6-11-8-13(16(20)21-14(11)9-12)17-15(19)10-4-2-1-3-5-10/h1-9,18H,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNNYDYTRZLFQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C(C=C3)O)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.